molecular formula C14H12N10O B12580427 2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline] CAS No. 296793-69-6

2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]

Cat. No.: B12580427
CAS No.: 296793-69-6
M. Wt: 336.31 g/mol
InChI Key: TVTNSJKOWAWWFX-UHFFFAOYSA-N
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Description

“2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]” is a dimeric aromatic compound featuring an oxygen-bridged (2,2'-oxybis) aniline backbone, with each aromatic ring substituted at the 5-position by a 1H-tetrazol-1-yl group. The compound’s structure (C₁₄H₁₂N₁₀O) combines the electron-donating properties of aniline (–NH₂) with the electron-deficient tetrazole ring, a heterocycle known for its bioisosteric resemblance to carboxylic acids.

Properties

CAS No.

296793-69-6

Molecular Formula

C14H12N10O

Molecular Weight

336.31 g/mol

IUPAC Name

2-[2-amino-4-(tetrazol-1-yl)phenoxy]-5-(tetrazol-1-yl)aniline

InChI

InChI=1S/C14H12N10O/c15-11-5-9(23-7-17-19-21-23)1-3-13(11)25-14-4-2-10(6-12(14)16)24-8-18-20-22-24/h1-8H,15-16H2

InChI Key

TVTNSJKOWAWWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)OC3=C(C=C(C=C3)N4C=NN=N4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] typically involves the reaction of 2,2’-oxybis(5-nitroaniline) with sodium azide under specific conditions. The nitro groups are reduced to amino groups, which then react with sodium azide to form the tetrazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the tetrazole rings or the aniline groups.

    Substitution: The tetrazole rings and aniline groups can participate in substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the tetrazole rings or aniline groups.

Scientific Research Applications

2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] involves its interaction with various molecular targets. The tetrazole rings can participate in hydrogen bonding and electrostatic interactions, making the compound useful in binding studies and as a ligand in coordination chemistry. The pathways involved depend on the specific application, such as its role in catalysis or as a pharmaceutical agent .

Comparison with Similar Compounds

Key Observations:

Bridging Groups :

  • The oxygen bridge in the target compound confers rigidity and shorter bond lengths compared to the flexible piperazine-methylene linker in compound 3 . This rigidity may enhance stability in coordination complexes.
  • Methylene-linked analogs (e.g., compound 4) exhibit greater conformational flexibility, which can influence binding modes in supramolecular chemistry.

Substituent Effects: The absence of bulky tert-butyl or adamantyl groups in the target compound contrasts with compounds 3 and 4 , suggesting higher solubility in polar solvents but reduced steric shielding for reactive sites. The aniline (–NH₂) groups in the target compound may enhance metal-coordination capabilities compared to phenolic (–OH) substituents in compound 3.

Tetrazole Positioning: The 1H-tetrazol-1-yl group in the target compound differs from the 5-position tetrazole in compound 4.

Research Findings and Data Analysis

  • Synthetic Pathways : Multicomponent reactions (MCRs), as described in , are a plausible route for synthesizing the target compound, leveraging tetrazole’s nucleophilic character.
  • Coordination Chemistry : The bifunctional nature (tetrazole + amine) suggests utility as a polydentate ligand, analogous to piperazine-linked tetrazoles in compound 3, which stabilize transition-metal complexes.
  • Biological Relevance : Tetrazoles in compound 4 exhibit bioactivity tied to adamantane moieties; the target compound’s lack of such groups may shift applications toward catalysis or materials science.

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